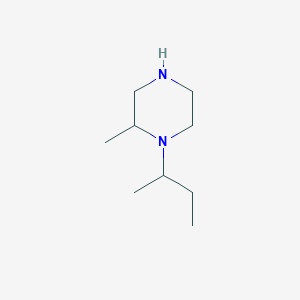![molecular formula C20H19F3N6O2 B2508339 2-(4-氧代-3,4-二氢喹唑啉-3-基)-N-{1-[6-(三氟甲基)嘧啶-4-基]哌啶-4-基}乙酰胺 CAS No. 2034262-52-5](/img/structure/B2508339.png)
2-(4-氧代-3,4-二氢喹唑啉-3-基)-N-{1-[6-(三氟甲基)嘧啶-4-基]哌啶-4-基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a complex organic compound featuring a quinazolinone core structure. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
科学研究应用
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Quinazolinones
The quinazolinone ring system is a significant class of N-heterocyclic compounds found in a large number of compounds with beneficial biological properties, including those that are anti-cancer , anti-inflammatory , anticonvulsant , hypotensive , and anti-malarial in nature .
Phthalimide derivatives
Phthalimide derivatives have been extensively documented to produce favorable medicinal effects, such as analgesic , anti-inflammatory , and antiviral properties, among other advantages.
Synthesis
The compound can be synthesized by combining phthalic anhydride with anilines and anthranilamide in water without any catalyst . The reactions are simple to set up, have excellent yields, and employ water as a solvent, making their synthesis an environmentally friendly procedure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . This reaction can be modified using various catalysts and conditions to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry approaches, such as microwave-induced synthesis and the use of environmentally friendly solvents like water . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
化学反应分析
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dimethyl sulfoxide (DMSO) and acetonitrile . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional functional groups, while reduction reactions may produce more saturated compounds.
相似化合物的比较
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
- 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
Uniqueness
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the piperidine ring distinguishes it from other quinazolinone derivatives, potentially leading to unique biological activities and applications.
属性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)16-9-17(25-11-24-16)28-7-5-13(6-8-28)27-18(30)10-29-12-26-15-4-2-1-3-14(15)19(29)31/h1-4,9,11-13H,5-8,10H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJQRCPDLGMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
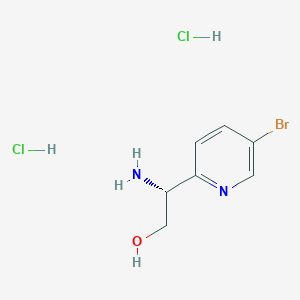
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
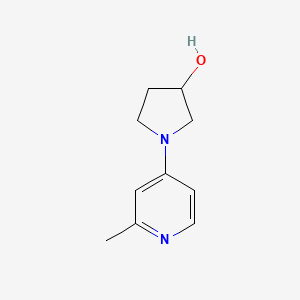
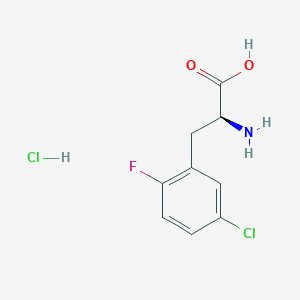
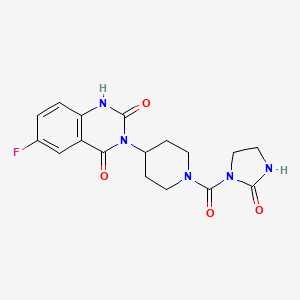
![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2508268.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2508271.png)
![3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2508272.png)
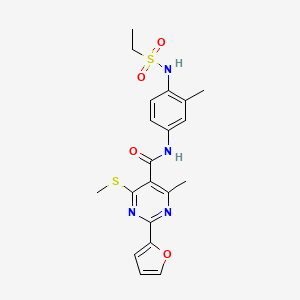
![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)
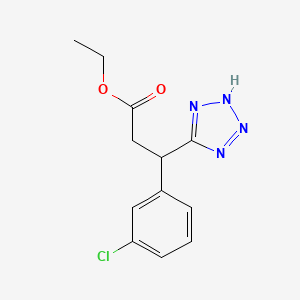
![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)
